molecular formula C16H20Cl2O2 B14389026 1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-[(3-methylbut-2-EN-1-YL)oxy]benzene CAS No. 88334-91-2

1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-[(3-methylbut-2-EN-1-YL)oxy]benzene

Cat. No.: B14389026
CAS No.: 88334-91-2
M. Wt: 315.2 g/mol
InChI Key: SJLSOGPEJDCDTA-UHFFFAOYSA-N
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Description

1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-[(3-methylbut-2-EN-1-YL)oxy]benzene is an organic compound characterized by its unique structure, which includes two distinct alkyl groups attached to a benzene ring via ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-[(3-methylbut-2-EN-1-YL)oxy]benzene typically involves the following steps:

    Preparation of 5,5-Dichloropent-4-EN-1-ol: This intermediate can be synthesized by the chlorination of pent-4-EN-1-ol using thionyl chloride or phosphorus pentachloride.

    Preparation of 3-Methylbut-2-EN-1-ol: This intermediate can be synthesized via the hydroboration-oxidation of 3-methylbut-2-ene.

    Etherification: The final compound is synthesized by reacting 5,5-Dichloropent-4-EN-1-ol and 3-Methylbut-2-EN-1-ol with 4-hydroxybenzene in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-[(3-methylbut-2-EN-1-YL)oxy]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds.

    Substitution: Halogenation reactions can introduce additional halogen atoms into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Saturated ethers.

    Substitution: Halogenated ethers.

Scientific Research Applications

1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-[(3-methylbut-2-EN-1-YL)oxy]benzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-[(3-methylbut-2-EN-1-YL)oxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-Chloropent-4-EN-1-YL)oxy]-4-[(3-methylbut-2-EN-1-YL)oxy]benzene
  • 1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-[(2-methylbut-2-EN-1-YL)oxy]benzene
  • 1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-[(3-methylpent-2-EN-1-YL)oxy]benzene

Uniqueness

1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-[(3-methylbut-2-EN-1-YL)oxy]benzene is unique due to the presence of two distinct alkyl groups attached to the benzene ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to different chemical and biological properties compared to similar compounds.

Properties

CAS No.

88334-91-2

Molecular Formula

C16H20Cl2O2

Molecular Weight

315.2 g/mol

IUPAC Name

1-(5,5-dichloropent-4-enoxy)-4-(3-methylbut-2-enoxy)benzene

InChI

InChI=1S/C16H20Cl2O2/c1-13(2)10-12-20-15-8-6-14(7-9-15)19-11-4-3-5-16(17)18/h5-10H,3-4,11-12H2,1-2H3

InChI Key

SJLSOGPEJDCDTA-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC1=CC=C(C=C1)OCCCC=C(Cl)Cl)C

Origin of Product

United States

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